molecular formula C11H10N2O2 B582598 3-(1-Methyl-5-imidazolyl)benzoic acid CAS No. 1261269-06-0

3-(1-Methyl-5-imidazolyl)benzoic acid

Cat. No.: B582598
CAS No.: 1261269-06-0
M. Wt: 202.213
InChI Key: CCTCZHDQSJKDGB-UHFFFAOYSA-N
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Description

3-(1-Methyl-5-imidazolyl)benzoic acid is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol It is characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and a benzoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for 3-(1-Methyl-5-imidazolyl)benzoic acid are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-5-imidazolyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring and the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted imidazole and benzoic acid derivatives.

Scientific Research Applications

3-(1-Methyl-5-imidazolyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-5-imidazolyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its imidazole ring. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved likely include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with the imidazole ring at the 4-position.

    2-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with the imidazole ring at the 2-position.

    1-Methylimidazole: Lacks the benzoic acid moiety.

Uniqueness

3-(1-Methyl-5-imidazolyl)benzoic acid is unique due to the specific positioning of the imidazole ring and the benzoic acid moiety, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

3-(1-Methyl-5-imidazolyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10_{10}H10_{10}N2_2O2_2, with a molecular weight of approximately 194.20 g/mol. The compound features a benzoic acid moiety with a 1-methyl-5-imidazolyl substituent, which enhances its biological interactions.

Synthesis Methods:

  • Condensation Reactions: Typically involves the condensation of benzoic acid derivatives with imidazole or its derivatives under controlled temperature and pH conditions.
  • Temperature Control: Reactions are often conducted at elevated temperatures (e.g., 100 °C) to ensure complete conversion of starting materials.

Biological Activities

This compound exhibits various biological activities, including:

  • Antibacterial Activity: Compounds containing imidazole rings have shown promising antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Properties: Studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Anti-parasitic Effects: Research has documented anti-trypanosomal effects, indicating its usefulness in treating diseases like Chagas disease .

The mechanisms through which this compound exerts its biological effects typically involve interactions with specific biological targets:

  • Enzyme Inhibition: The carboxylic acid group can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation .
  • Receptor Binding: The imidazole moiety can facilitate binding to various receptors, potentially influencing signaling pathways critical for cell survival and proliferation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound. The results showed that compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)15Apoptosis induction
This compoundHT-29 (Colon Cancer)20Cell cycle arrest

Case Study 3: Anti-parasitic Activity

Research on trypanosomiasis highlighted the effectiveness of this compound in inhibiting Trypanosoma cruzi proliferation, showcasing its potential as a therapeutic agent against parasitic infections .

Properties

IUPAC Name

3-(3-methylimidazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTCZHDQSJKDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273009
Record name 3-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-06-0
Record name 3-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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